molecular formula C29H35NO2 B14779593 (13S,17S)-17-hydroxy-13-methyl-11-[4-[methyl(trideuteriomethyl)amino]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

(13S,17S)-17-hydroxy-13-methyl-11-[4-[methyl(trideuteriomethyl)amino]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B14779593
M. Wt: 432.6 g/mol
InChI Key: VKHAHZOOUSRJNA-GCNPZNNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mifepristone, also known by its developmental code name RU-486, is a synthetic steroid compound with antiprogestational and antiglucocorticoid properties. It is primarily used in combination with misoprostol to induce medical abortion during early pregnancy and manage early miscarriage . Mifepristone works by blocking the effects of progesterone, a hormone necessary for pregnancy continuation .

Chemical Reactions Analysis

Mifepristone undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include various metabolites that retain some biological activity .

Scientific Research Applications

Mifepristone has a wide range of scientific research applications:

Mechanism of Action

Mifepristone exerts its effects by acting as an antagonist of the progesterone and glucocorticoid receptors. At low doses, it selectively binds to the intracellular progesterone receptor, blocking the effects of progesterone and leading to the termination of pregnancy . At higher doses, mifepristone blocks the glucocorticoid receptor, inhibiting the effects of cortisol . This dual mechanism of action makes mifepristone effective in treating a variety of conditions.

Comparison with Similar Compounds

Mifepristone is part of a larger family of progesterone receptor ligands, which includes:

Mifepristone’s uniqueness lies in its dual antagonistic effects on both progesterone and glucocorticoid receptors, which is not commonly found in other compounds within this family .

Properties

Molecular Formula

C29H35NO2

Molecular Weight

432.6 g/mol

IUPAC Name

(13S,17S)-17-hydroxy-13-methyl-11-[4-[methyl(trideuteriomethyl)amino]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C29H35NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24?,25?,26?,28-,29-/m0/s1/i3D3

InChI Key

VKHAHZOOUSRJNA-GCNPZNNESA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C)C1=CC=C(C=C1)C2C[C@]3(C(CC[C@]3(C#CC)O)C4C2=C5CCC(=O)C=C5CC4)C

Canonical SMILES

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O

Origin of Product

United States

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